molecular formula C6H10N8 B8047435 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine CAS No. 7408-98-2

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine

Cat. No.: B8047435
CAS No.: 7408-98-2
M. Wt: 194.20 g/mol
InChI Key: CTOFAZMSTGKJSJ-UHFFFAOYSA-N
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Description

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine is a complex organic compound belonging to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications

Preparation Methods

The synthesis of 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine typically involves the reaction of an amine with an activated guanidine precursor. Common synthetic routes include:

Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, triethylamine, and various metal catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activity.

Mechanism of Action

The mechanism of action of 1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit nicotinamide phosphoribosyl transferase and interfere with NF-κB signaling, leading to cytotoxic effects in cancer cells . The compound’s ability to form hydrogen bonds and its high basicity contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-Cyano-3-[2-(2-cyanocarbamimidamido)ethyl]guanidine can be compared with other guanidine derivatives such as:

What sets this compound apart is its unique structure with multiple cyano groups, which enhances its reactivity and potential for forming diverse heterocyclic compounds.

Properties

IUPAC Name

2-[2-[[amino-(cyanoamino)methylidene]amino]ethyl]-1-cyanoguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N8/c7-3-13-5(9)11-1-2-12-6(10)14-4-8/h1-2H2,(H3,9,11,13)(H3,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOFAZMSTGKJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C(N)NC#N)N=C(N)NC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50824935
Record name N'',N'''-Ethane-1,2-diylbis(N-cyanoguanidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7408-98-2
Record name N'',N'''-Ethane-1,2-diylbis(N-cyanoguanidine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50824935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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